molecular formula C21H29N7O4S B10945393 2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10945393
M. Wt: 475.6 g/mol
InChI Key: JYXQIVFRLRVVKB-UHFFFAOYSA-N
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Description

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a morpholinopropyl hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a diketone or an aldehyde. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The benzoyl group is then attached through a Friedel-Crafts acylation reaction. Finally, the morpholinopropyl hydrazinecarbothioamide moiety is introduced through a series of substitution reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazinecarbothioamide moiety can form covalent bonds with target proteins, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and hydrazinecarbothioamides. Compared to these compounds, 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C21H29N7O4S

Molecular Weight

475.6 g/mol

IUPAC Name

1-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C21H29N7O4S/c1-15-19(28(30)31)16(2)27(25-15)14-17-5-3-6-18(13-17)20(29)23-24-21(33)22-7-4-8-26-9-11-32-12-10-26/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,23,29)(H2,22,24,33)

InChI Key

JYXQIVFRLRVVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NNC(=S)NCCCN3CCOCC3)C)[N+](=O)[O-]

Origin of Product

United States

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